Technical Whitepaper: Chemical, Physical, and Synthetic Profiling of tert-Butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate
Technical Whitepaper: Chemical, Physical, and Synthetic Profiling of tert-Butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate
Executive Summary
In contemporary medicinal chemistry, the strategic selection of molecular scaffolds dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. tert-Butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate (CAS: 1334495-29-2) represents a highly versatile, privileged chiral building block[1]. By combining the conformational predictability of a piperidine ring with a functionalizable secondary alcohol and a robust tert-butoxycarbonyl (Boc) protecting group, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic workflows, and applications in drug discovery.
Physicochemical Properties & Molecular Identity
Understanding the baseline physical and chemical parameters of a scaffold is essential for predicting its behavior in both synthetic reactions and biological systems. The table below summarizes the core quantitative data for tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate.
| Property | Value | Scientific Implication |
| CAS Number | 1334495-29-2[1] | Unique identifier for regulatory and cataloging tracking. |
| Molecular Formula | C₁₂H₂₃NO₃[2] | Indicates a high degree of saturation, favorable for 3D spatial complexity. |
| Molecular Weight | 229.32 g/mol [2] | Low molecular weight allows for downstream additions while remaining within Lipinski's Rule of 5. |
| Boiling Point | 318.2 ± 15.0 °C (Predicted)[3] | High boiling point suggests stability under standard thermal reaction conditions. |
| Density | 1.052 ± 0.06 g/cm³ (Predicted)[3] | Slightly denser than water; relevant for phase separations during liquid-liquid extraction. |
| pKa (Predicted) | 15.15 ± 0.20[3] | Reflects the acidity of the secondary alcohol; the amine is non-basic due to Boc-protection. |
| Hazard Class | Skin Irrit. 2, Eye Irrit. 2A[1] | Requires standard PPE (gloves, goggles) during handling and scale-up. |
Structural Significance & Stereochemistry
The architectural value of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate lies in its stereochemical density and modularity. Piperidine scaffolds are ubiquitous in drug discovery due to their balanced physicochemical properties and versatile target engagement capabilities[4].
Causality in Design: The Boc group is not merely a protecting group; its bulky tert-butyl moiety provides significant steric hindrance, directing the stereochemical outcome of reactions occurring at the adjacent C2 position of the piperidine ring. Furthermore, the molecule possesses two distinct chiral centers:
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The C2 carbon of the piperidine ring.
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The C1 carbon of the hydroxyethyl substituent.
This allows for the isolation of specific diastereomers, which is critical because spatial complementarity (the exact 3D orientation of functional groups) dictates binding affinity to target proteins or receptors[5].
Synthetic Methodologies & Workflows
Synthesizing this specific scaffold requires a sequence that prevents over-alkylation and maintains stereochemical integrity. The most reliable route utilizes a Weinreb amide intermediate[6].
Figure 1: Step-by-step synthetic workflow from pipecolic acid to the target Boc-protected piperidine.
Protocol 1: Chemoselective N-Boc Protection of 2-(1-hydroxyethyl)piperidine
A self-validating methodology designed for high yield and chemoselectivity.
Objective: Selectively protect the secondary amine without O-acylating the secondary alcohol. Reagents: 2-(1-hydroxyethyl)piperidine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq), Triethylamine (TEA) (1.2 eq), Dichloromethane (DCM). Alternatively, molecular iodine can be used as a catalyst under solvent-free conditions[7].
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Step 1 (Initiation): Dissolve the amine in anhydrous DCM and cool to 0 °C using an ice bath.
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Causality: Lowering the thermal energy of the system suppresses the nucleophilicity of the secondary alcohol, ensuring the reaction remains strictly chemoselective for the more nucleophilic secondary amine.
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-
Step 2 (Activation): Add TEA dropwise, followed by a slow addition of Boc₂O dissolved in DCM.
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[Validation Check]: Observe the reaction mixture for mild effervescence. The evolution of CO₂ gas is a direct, visual confirmation that the intermediate tert-butyl carbonate leaving group is breaking down to form the desired carbamate[7].
-
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Step 3 (Propagation): Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2–4 hours.
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[Validation Check]: Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The starting material (a free amine) will stain purple/brown. The reaction is complete when this spot completely disappears, replaced by a new, UV-inactive, less polar spot (the Boc-protected product).
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-
Step 4 (Quench & Workup): Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄.
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Causality: A mild basic wash (NaHCO₃) neutralizes and removes any unreacted acidic byproducts without risking the acidic cleavage of the newly formed, acid-labile Boc group.
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Applications in Drug Discovery
The thiophene-oxazole-piperidine triad and similar 1,2- or 1,4-disubstituted piperidine motifs are emerging as privileged scaffolds in medicinal chemistry[4],[5]. tert-Butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate acts as a critical branching node in these discovery pipelines.
Figure 2: Divergent downstream functionalization pathways for the Boc-protected piperidine scaffold.
Strategic Utility:
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Electrophilic Activation: The hydroxyl group can be converted into a mesylate or tosylate, transforming it into an excellent leaving group for subsequent SN2 displacement by various nucleophiles (e.g., primary amines, thiols).
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Oxidation: Conversion of the secondary alcohol to a methyl ketone allows for reductive amination, creating complex, branched amine networks often required for kinase inhibitors.
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Deprotection: Treatment with Trifluoroacetic acid (TFA) or HCl in dioxane cleanly removes the Boc group, exposing the secondary amine for coupling with aryl halides (via Buchwald-Hartwig amination) or carboxylic acids (amide bond formation)[7].
Analytical Characterization Standards
To ensure batch-to-batch reproducibility and trustworthiness of the synthesized scaffold, the following analytical signatures must be verified:
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¹H NMR (400 MHz, CDCl₃): The defining signature is an intense, sharp singlet integrating to 9 protons at approximately 1.45 ppm , corresponding to the tert-butyl group. The methyl group of the hydroxyethyl moiety typically presents as a doublet near 1.1–1.2 ppm .
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LC-MS (ESI+): While the parent ion [M+H]⁺ is expected at m/z 230.2, Boc-protected amines characteristically fragment in the mass spectrometer. A dominant peak at m/z 174.2 [M+H - 56]⁺, representing the loss of isobutylene, is a definitive diagnostic marker.
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Chiral HPLC: Given the two chiral centers, resolving the diastereomeric and enantiomeric excess (de/ee) is mandatory before biological testing. Stationary phases such as Chiralpak AD-H or OD-H are standard for this class of compounds.
References
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[1] Title: tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate — Chemical Substance Information. Source: nextsds.com. URL:
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[3] Title: tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate | 1334495-29-2. Source: chemicalbook.com. URL:
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[2] Title: CAS:1334495-29-2, tert-Butyl 2-(1-hydroxyethyl.... Source: bidepharm.com. URL:
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[6] Title: Weinreb ketone synthesis. Source: wikipedia.org. URL:
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[4] Title: 1-(2-(Thiophen-2-yl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide. Source: evitachem.com. URL:
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[7] Title: Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines | The Journal of Organic Chemistry. Source: acs.org. URL:
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[5] Title: Benzyne-Mediated Ring Opening of DABCO: Synthesis of 1,4-Disubstituted Piperazines and Piperidines. Source: thieme-connect.com. URL:
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